(4-Chlorophenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone
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Description
(4-Chlorophenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H23ClN4O2 and its molecular weight is 374.87. The purity is usually 95%.
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Mechanism of Action
Target of Action
Related compounds have been shown to interact with enzymes such as the aldo-keto reductase enzyme akr1c3 . This enzyme plays a crucial role in the metabolism of steroids and prostaglandins, and inhibitors of AKR1C3 are of interest as potential drugs for leukemia and hormone-related cancers .
Mode of Action
Based on the structure-activity relationships of similar compounds, it can be inferred that the compound may interact with its target through h-bonding between the carbonyl oxygen of the drug and specific amino acids in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit may provide the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with specific residues .
Biochemical Pathways
Given its potential interaction with akr1c3, it may influence the metabolism of steroids and prostaglandins, which are involved in a variety of physiological processes including inflammation, immune response, and hormone regulation .
Result of Action
If it acts as an inhibitor of akr1c3, it could potentially disrupt the metabolism of steroids and prostaglandins, leading to alterations in cellular signaling and potentially exerting anti-inflammatory and anti-cancer effects .
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2/c1-3-12-26-18-13-17(21-14(2)22-18)23-8-10-24(11-9-23)19(25)15-4-6-16(20)7-5-15/h4-7,13H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTJWUKCSSEWDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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